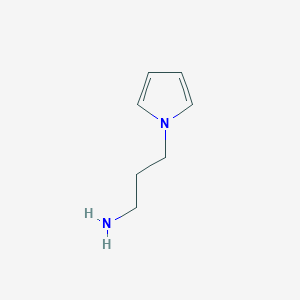

3-(1H-Pyrrol-1-YL)propan-1-amine

Overview

Mechanism of Action

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

The action, efficacy, and stability of 3-(1H-Pyrrol-1-YL)propan-1-amine can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, temperature, and more.

Biochemical Analysis

Cellular Effects

3-(1H-Pyrrol-1-YL)propan-1-amine has notable effects on various types of cells and cellular processes. Pyrrole-containing compounds, including this compound, can inhibit the growth of bacteria or fungi, reduce inflammation, and lower cholesterol levels. These effects are mediated through the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrole derivatives have been shown to inhibit reverse transcriptase and cellular DNA polymerases, which are crucial for cell replication and repair .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrole ring allows it to interact with various enzymes and proteins, potentially inhibiting or activating their activity . These interactions can lead to changes in cellular processes, such as DNA replication, transcription, and translation, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Pyrrole-containing compounds, including this compound, may degrade over time, leading to a decrease in their efficacy and potential changes in their biological activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrol-1-YL)propan-1-amine typically involves the reaction of pyrrole with 3-chloropropylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3-chloropropylamine attacks the pyrrole ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrol-1-YL)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

3-(1H-Pyrrol-1-YL)propan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- 2-(1H-Pyrrol-1-YL)ethanamine

- 1-(2-Aminophenyl)pyrrole

- 1H-Pyrrole-1-propionic acid

- 1-(3-Aminopropyl)imidazole

Uniqueness

3-(1H-Pyrrol-1-YL)propan-1-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility makes it a valuable compound in scientific research and industrial applications .

Biological Activity

3-(1H-Pyrrol-1-YL)propan-1-amine, commonly referred to as 3PPPA, is a compound of considerable interest in the field of medicinal chemistry due to its unique structural properties and biological activities. This article provides a detailed examination of its biological activities, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

3PPPA is characterized by the presence of a pyrrole ring attached to a propan-1-amine chain. Its chemical formula is , and it has been identified as a potential monomer in polymer synthesis, as well as a compound with notable biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that compounds containing pyrrole structures exhibit significant antimicrobial properties. Specifically, 3PPPA has shown effectiveness in inhibiting the growth of various microbial strains. For instance, studies have demonstrated that derivatives of pyrrole can disrupt bacterial cell membranes, leading to cell death .

Anticancer Properties

The anticancer potential of 3PPPA has also been explored. In vitro studies suggest that this compound can induce apoptosis in cancer cells. For example, it has been reported to inhibit tumor growth in xenograft models of head and neck cancer, showcasing its potential as an anticancer agent . The mechanism involves the modulation of apoptotic pathways, which may be attributed to the compound's ability to interact with cellular signaling proteins.

Neuroprotective Effects

Emerging research suggests that 3PPPA may possess neuroprotective properties. Preliminary studies indicate that it can enhance neuronal survival under stress conditions, possibly through the regulation of oxidative stress pathways. This aspect opens avenues for investigating its use in neurodegenerative disorders .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 3PPPA:

- Antimicrobial Study : In a controlled laboratory setting, 3PPPA was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at specific concentrations, indicating its potential as an antimicrobial agent.

- Cancer Research : A study published in the Journal of Medicinal Chemistry reported that 3PPPA derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

- Neuroprotective Study : In an animal model of neurodegeneration, administration of 3PPPA resulted in improved cognitive function and reduced neuronal loss compared to control groups. These findings suggest that 3PPPA could be further explored for therapeutic applications in conditions like Alzheimer's disease .

Synthesis and Formulation

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with commercially available pyrrole derivatives.

- Reactions : Key reactions include alkylation processes where pyrrole is reacted with appropriate alkyl halides under basic conditions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity suitable for biological testing.

Properties

IUPAC Name |

3-pyrrol-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRYJJXBFLHSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404557 | |

| Record name | N-(3-aminopropyl)-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60794-90-3 | |

| Record name | N-(3-aminopropyl)-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrrol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 3-(1H-Pyrrol-1-yl)propan-1-amine into ruthenium complexes enable their use as heterogeneous catalysts?

A1: The this compound ligand, abbreviated as bpea-pyr, plays a crucial role in immobilizing the ruthenium complexes onto electrode surfaces. [] This is achieved through electropolymerization of the pyrrole moiety within bpea-pyr. This process generates stable polypyrrole films on the electrode, with the ruthenium complexes effectively anchored within. This immobilization transforms the initially homogeneous ruthenium complexes into heterogeneous catalysts, allowing for their easy separation and recycling, a significant advantage in catalytic applications.

Q2: What are the catalytic properties of the polypyrrole-supported ruthenium complexes in olefin epoxidation reactions?

A2: The research demonstrates the effectiveness of a carbon felt electrode modified with a polypyrrole-bound ruthenium complex (C-felt/poly-4) as a heterogeneous catalyst in olefin epoxidation. [] Using iodosobenzene diacetate (PhI(OAc)2) as the oxidant, this catalytic system exhibits high activity, achieving Turnover Numbers (TONs) in the thousands for various olefin substrates. Moreover, the catalyst exhibits good selectivity towards the desired epoxide product. This highlights the potential of this compound-containing ruthenium complexes as efficient and selective heterogeneous catalysts for epoxidation reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.